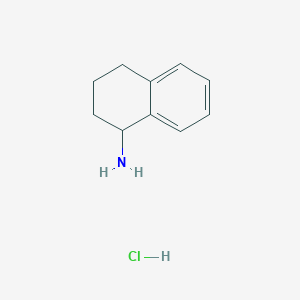

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956094 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-02-7, 49800-23-9 | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, with the CAS number 49800-23-9 , is a chiral amine salt that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its interaction with neurotransmitter systems.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to distinguish these from the properties of its free base form, 1,2,3,4-Tetrahydro-1-naphthylamine (CAS: 2217-40-5).

| Property | Value | Reference |

| CAS Number | 49800-23-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃N · HCl | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 185-187 °C | [1] |

| Solubility | Soluble in water (6.91 g/L at 25°C for the free amine) | [3] |

| pKa | 9.39 ± 0.20 (predicted for the free amine) | [1] |

| InChI | InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H | [2] |

| SMILES | Cl.NC1CCCC2=CC=CC=C12 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of α-tetralone (1,2,3,4-tetrahydro-1-naphthalenone).

Materials:

-

α-Tetralone

-

Ammonium formate or hydroxylamine hydrochloride

-

Sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C)

-

Methanol or Ethanol

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Diethyl ether

Procedure:

-

Reductive Amination: In a round-bottom flask, dissolve α-tetralone in methanol. Add an excess of the aminating agent (e.g., ammonium formate).

-

Introduce a reducing agent such as sodium cyanoborohydride portion-wise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Alternatively, the reduction can be achieved via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.

-

Salt Formation: Dissolve the crude 1,2,3,4-Tetrahydro-1-naphthylamine in a minimal amount of ethanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol or ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The proton attached to the chiral center (C1) typically appears as a multiplet. The protons of the amino group can exchange with deuterium in D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule, which can be assigned based on their chemical environment.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Biological Activity and Signaling Pathways

1,2,3,4-Tetrahydro-1-naphthylamine and its derivatives have garnered attention for their interactions with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. The structural similarity to known dopaminergic and serotonergic agents suggests its potential to modulate these neurotransmitter systems. For instance, the blockbuster antidepressant Sertraline is a derivative of this scaffold and functions as a selective serotonin reuptake inhibitor (SSRI).

The diagram below illustrates a potential mechanism of action where derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine could modulate dopaminergic and serotonergic signaling.

Caption: Putative modulation of dopaminergic and serotonergic pathways.

This proposed pathway suggests that derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine could act as inhibitors of dopamine and/or serotonin transporters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing postsynaptic receptor activation.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of this compound and its derivatives, a structured experimental workflow is essential.

Caption: Workflow for assessing the biological activity of novel compounds.

This workflow outlines a systematic approach, starting from in vitro screening of receptor binding and transporter inhibition, moving to cell-based functional assays and SAR studies for lead optimization, and culminating in in vivo validation using animal models.

Conclusion

This compound is a valuable chemical entity with established and potential applications in the pharmaceutical industry. Its straightforward synthesis and the biological relevance of its core structure make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. A thorough understanding of its properties and biological activities is paramount for researchers and scientists engaged in drug discovery and development.

References

Technical Guide: Solubility of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this guide presents solubility data for a structurally analogous compound, sertraline hydrochloride, to offer valuable comparative insights. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of solid organic compounds and includes visualizations of the experimental workflow and a key application in chiral separations.

Introduction to this compound

1,2,3,4-Tetrahydro-1-naphthylamine is a chemical intermediate with applications in the synthesis of various organic compounds.[1] Its hydrochloride salt is of particular interest in pharmaceutical development, primarily for its use as a chiral resolving agent in the separation of enantiomers.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility Data

Table 1: Quantitative Solubility of Sertraline Hydrochloride in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | Not Specified | ~5[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16[2] |

| Dimethylformamide (DMF) | Not Specified | ~16[2] |

Note: This data is for Sertraline Hydrochloride and is intended to be a surrogate for estimating the solubility of this compound.

The free base, 1-aminotetralin, is generally soluble in polar solvents like alcohols due to its ability to form hydrogen bonds.[3] It exhibits limited solubility in non-polar solvents.[3] The solubility of the hydrochloride salt is expected to be influenced by the polarity of the solvent and its ability to solvate the ionic salt.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal shake-flask method, is considered a reliable technique for obtaining thermodynamic solubility data.[4][5]

Objective: To determine the equilibrium solubility of a solid organic compound in a specific organic solvent at a constant temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

High-purity organic solvent (e.g., methanol, ethanol, DMSO, chloroform)

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[4]

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][7] It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.[8]

-

Once all the solvent has been removed, place the flask in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.[8]

-

-

Calculation of Solubility:

-

The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Weight of flask with dried solute - Weight of empty flask) / Volume of supernatant withdrawn

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Logical Relationship in Chiral Separation

This diagram illustrates the logical steps involved in using an amine hydrochloride, such as this compound, as a chiral resolving agent to separate a racemic mixture of a carboxylic acid.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a framework for understanding and determining its solubility in organic solvents. By utilizing data from the structurally similar compound, sertraline hydrochloride, researchers can make informed estimations. The provided experimental protocol offers a robust method for obtaining precise solubility data in the laboratory. The visualizations further clarify the experimental process and a key application of this compound in chiral separations, providing a valuable resource for professionals in drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant applications of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride. This compound serves as a critical building block and intermediate in the development of various pharmaceutical agents.

Synthesis Pathway

The predominant synthetic route to this compound is through the reductive amination of α-tetralone.[1][2] This common and efficient method involves the conversion of a carbonyl group into an amine via an imine intermediate.[1] The process typically begins with the formation of an oxime from α-tetralone, which is subsequently reduced to the primary amine. The final step involves treatment with hydrochloric acid to yield the stable and more readily handled hydrochloride salt.

Caption: General synthesis scheme for 1,2,3,4-Tetrahydro-1-naphthylamine HCl.

Experimental Protocols

Synthesis of 1-Tetralone Oxime

-

Setup: A round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with α-tetralone (1.0 eq).

-

Reagents: Ethanol is added as a solvent, followed by hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as pyridine or sodium acetate (1.1-1.5 eq) to neutralize the liberated HCl.

-

Reaction: The mixture is heated to reflux and maintained for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be purified by recrystallization.

Reduction of 1-Tetralone Oxime and Hydrochloride Salt Formation

-

Setup: A hydrogenation vessel (e.g., a Parr shaker) is charged with 1-tetralone oxime (1.0 eq) and a suitable solvent, typically ethanol or methanol.

-

Catalyst: A catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel, is carefully added.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the free amine, is concentrated under reduced pressure.

-

Salt Formation: The resulting crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (either gaseous HCl or a concentrated aqueous/ethanolic solution) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

Purification: The precipitated solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClN | [3][4] |

| Molecular Weight | 183.68 g/mol | [3][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 185-187 °C | [4][5] |

| CAS Number | 49800-23-9 | [4][5] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available for the free base. | [6] |

| ¹³C NMR | Spectral data available for the free base. | [7] |

| FTIR (KBr Pellet) | Characteristic peaks for amine salt and aromatic structures. | [3][8] |

| Mass Spec (EI) | Data available for the parent free base (C₁₀H₁₃N). | [9] |

Quality Control Workflow

A rigorous quality control workflow is essential to ensure the identity, purity, and consistency of the synthesized compound before its use in subsequent applications.

Caption: Standard quality control workflow for synthesized chemical intermediates.

Applications in Drug Development

1,2,3,4-Tetrahydro-1-naphthylamine and its hydrochloride salt are valuable scaffolds in medicinal chemistry. The chiral nature of the C1 position makes it a key starting material for the synthesis of enantiomerically pure compounds.[10] Derivatives have been explored for various therapeutic applications, including:

-

Chiral Ligands: Used in the preparation of chiral phosphine-aminophosphine ligands for enantioselective hydrogenations.

-

Spasmolytic Agents: N-substituted derivatives have been synthesized and evaluated for their spasmolytic activity.[11]

-

Enantiomeric Separation: The hydrochloride salt has been utilized in enantiomeric separation techniques using capillary electrochromatography.[5]

-

CNS Agents: The tetralin core is present in molecules targeting central nervous system receptors, and derivatives have been studied for their effects on dopamine receptors.[5]

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride | C10H14ClN | CID 10192609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1,2,3,4-四氢-1-萘胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1,2,3,4-Tetrahydro-1-naphthylamine(2217-40-5) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 11. Spasmolytic agents. 2. 1,2,3,4-Tetrahydro-2-naphthylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound and its corresponding free base for comparative analysis.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for this compound

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 8.69 |

| Aromatic Protons | 7.56 |

| Aromatic Protons | 7.36 - 6.98 |

| CH-NH₂ | 4.44 |

| Ar-CH₂ | 2.80 |

| CH₂ | 2.31 - 1.47 |

Solvent: CDCl₃

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for (±)-1,2,3,4-Tetrahydro-1-naphthylamine (Free Base)

| Chemical Shift (ppm) |

| 143.9 |

| 137.5 |

| 128.9 |

| 128.7 |

| 126.1 |

| 125.6 |

| 50.5 |

| 32.7 |

| 30.2 |

| 20.1 |

Solvent: CDCl₃. It is expected that the chemical shifts for the hydrochloride salt will show some downfield shifts, particularly for the carbons closest to the protonated amine group.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | N-H stretch (from NH₃⁺) |

| ~3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~1600 | N-H bend (from NH₃⁺) |

| ~1490 | C=C stretch (aromatic) |

Mass Spectrometry Data

Specific mass spectrometry data for this compound is not widely reported. Analysis would likely involve a soft ionization technique to observe the parent cation. The mass spectrum of the free base provides the fragmentation pattern of the core structure.

Table 4: Key Mass Spectrometry Fragments for (±)-1,2,3,4-Tetrahydro-1-naphthylamine (Free Base)

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 130 | [M-NH₃]⁺ |

| 118 | [M-C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition Parameters (for free base):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Reference: CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet.

-

Instrumentation: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A spectrum of a pure KBr pellet was used as the background.

-

Mass Spectrometry (MS)

-

Sample Preparation (for free base): A dilute solution of (±)-1,2,3,4-Tetrahydro-1-naphthylamine was prepared in methanol.

-

Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-

Source Temperature: 230 °C

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine: (R)-(-)- vs. (S)-(+)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine, (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine. It delves into their chemical and physical properties, stereoselective biological activities, and the underlying signaling pathways. Detailed experimental protocols for their synthesis, chiral separation, and key pharmacological assays are provided to facilitate further research and development. This guide aims to be a critical resource for professionals in pharmacology, medicinal chemistry, and drug development, offering a comparative overview to inform the design of stereochemically pure and selective therapeutic agents.

Introduction

1,2,3,4-Tetrahydro-1-naphthylamine, also known as 1-aminotetralin, is a bicyclic primary amine that serves as a foundational scaffold for a multitude of pharmacologically active compounds. The presence of a chiral center at the C1 position gives rise to two enantiomers: (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacodynamics, pharmacokinetics, and toxicity. Therefore, a thorough understanding of the individual properties of each enantiomer is paramount for the development of safe and effective therapeutics. This guide provides a detailed comparative analysis of the (R) and (S) enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine, focusing on their synthesis, properties, and differential interactions with key biological targets, primarily serotonin and dopamine receptors.

Physicochemical Properties

The enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine share the same molecular formula and weight but differ in their optical rotation and interaction with other chiral molecules. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)- and (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine

| Property | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine | (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine | Racemic 1,2,3,4-Tetrahydro-1-naphthylamine |

| CAS Number | 23357-46-2[1] | 23357-52-0 | 2217-40-5 |

| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol [1] | 147.22 g/mol | 147.22 g/mol |

| Appearance | Not specified | Liquid | Liquid[2] |

| Boiling Point | Not specified | 250 °C | 246-247 °C / 714 mmHg[2] |

| Density | Not specified | 1.010 g/mL at 25 °C | 1.026 g/mL at 25 °C[2] |

| Refractive Index | Not specified | n20/D 1.565 | n20/D 1.562[2] |

| Optical Rotation | Negative (-) | Positive (+) | Not applicable |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1,2,3,4-Tetrahydro-1-naphthylamine typically involves the resolution of the racemic mixture. Enzymatic kinetic resolution is a highly effective method.

Figure 1: Enzymatic Kinetic Resolution Workflow.

Biological Activity and Stereoselectivity

The enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine exhibit significant stereoselectivity in their interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This differential affinity and efficacy are critical determinants of their pharmacological profiles.

Serotonin Receptor Interactions

Studies on 2-aminotetralin derivatives have shown a strong preference for the (S)-enantiomer at several 5-HT₁ receptor subtypes.

Table 2: Binding Affinities (Ki, nM) of 2-Aminotetralin Enantiomers at Human Serotonin 5-HT₁ Receptors

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D |

| (S)-2-Aminotetralin derivative | High Affinity | High Affinity | High Affinity |

| (R)-2-Aminotetralin derivative | Low Affinity | Low Affinity | Low Affinity |

| Fold Selectivity (S/R) | >50 | >50 | >50 |

Note: Data is derived from studies on 5-substituted-2-aminotetralins, which are close structural analogs and predictive of the parent compound's behavior.

The (S)-enantiomer generally displays significantly higher affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors. This stereoselectivity is a crucial factor in the development of selective serotonergic agents.

Dopamine Receptor Interactions

The dopaminergic activity of 1,2,3,4-Tetrahydro-1-naphthylamine derivatives is predominantly associated with the (R)-enantiomer.

Table 3: Binding Affinities (Ki, nM) of 2-Aminotetralin Enantiomers at Human Dopamine Receptors

| Compound | D₂ | D₃ | D₄ |

| (R)-2-Aminotetralin derivative | High Affinity | High Affinity | Low Affinity |

| (S)-2-Aminotetralin derivative | Moderate to Low Affinity | Moderate to Low Affinity | Low Affinity |

Note: Data is based on studies of various N-substituted 2-aminotetralins.

The affinity of 2-aminotetralins for the D₂ and D₃ receptors is notably higher for the (R)-enantiomers in many cases.

Signaling Pathways

The differential receptor affinities of the enantiomers translate into distinct downstream signaling cascades.

Figure 2: Predominant Signaling Pathways.

The (S)-enantiomer, through its interaction with 5-HT₁A receptors, and the (R)-enantiomer, via D₂ receptors, both couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 1,2,3,4-Tetrahydro-1-naphthylamine

This protocol describes the resolution of racemic 1,2,3,4-Tetrahydro-1-naphthylamine using a lipase.

Materials:

-

Racemic 1,2,3,4-Tetrahydro-1-naphthylamine

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Aprotic organic solvent (e.g., toluene, methyl tert-butyl ether)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Stirred reaction vessel with temperature control

-

Filtration apparatus

-

Chiral HPLC system for monitoring enantiomeric excess (ee)

Procedure:

-

To a stirred reaction vessel, add the racemic amine and the organic solvent.

-

Add the immobilized lipase to the mixture.

-

Initiate the reaction by adding the acyl donor.

-

Maintain the reaction at a constant temperature (e.g., 40-50 °C) with continuous stirring.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the unreacted amine and the acylated product by chiral HPLC.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

The filtrate contains the unreacted (S)-amine and the (R)-acylated amine.

-

The (S)-amine can be purified by extraction or chromatography.

-

The (R)-acylated amine can be hydrolyzed (e.g., with aqueous HCl) to yield the (R)-amine.

Figure 3: Protocol for Enzymatic Kinetic Resolution.

Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation of 1,2,3,4-Tetrahydro-1-naphthylamine enantiomers.

Materials:

-

Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)

-

HPLC system with UV detector

-

Mobile phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol with a small percentage of an amine modifier (e.g., 0.1% diethylamine (DEA)) for basic compounds.

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Prepare a sample of the amine mixture (racemic or resolved) in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.

-

Mobile phase composition can be optimized to improve resolution. For example, adjusting the percentage of the alcohol modifier.

Radioligand Binding Assay for 5-HT₁A and D₂ Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of the enantiomers for 5-HT₁A and D₂ receptors.

Materials:

-

Membrane preparations from cells expressing human 5-HT₁A or D₂ receptors

-

Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂)

-

Unlabeled enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine

-

Non-specific binding determinant (e.g., serotonin for 5-HT₁A, haloperidol for D₂)

-

Assay buffer

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the receptor membrane preparation, the radioligand, and varying concentrations of the test enantiomer.

-

For total binding wells, no test compound is added.

-

For non-specific binding wells, a high concentration of the non-specific determinant is added.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 4: Radioligand Binding Assay Workflow.

Conclusion

The enantiomers of 1,2,3,4-Tetrahydro-1-naphthylamine exhibit distinct and stereoselective pharmacological profiles. The (S)-enantiomer shows a marked preference for serotonin 5-HT₁ receptors, while the (R)-enantiomer demonstrates higher affinity for dopamine D₂-like receptors. This clear differentiation in biological activity underscores the critical importance of stereochemistry in drug design and development. The methodologies for chiral resolution and pharmacological characterization detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of these and related chiral amines. A comprehensive understanding of the individual enantiomers' properties is essential for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

Introduction

1,2,3,4-Tetrahydro-1-naphthylamine (THN), and its hydrochloride salt, is a pivotal chiral building block in modern organic synthesis. As a chiral primary amine, its rigid bicyclic structure provides a well-defined stereochemical environment, making it an invaluable component in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts.[1] The presence of a primary amine group allows for a wide range of chemical transformations, enabling its use as a resolving agent, a chiral auxiliary, or as a foundational scaffold for complex target molecules.[1][2] This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in drug development.

Physicochemical and Structural Properties

The racemic and enantiomerically pure forms of 1,2,3,4-tetrahydro-1-naphthylamine, along with its hydrochloride salt, possess distinct physical properties. These properties are crucial for their handling, purification, and application in synthesis.

| Property | Racemic 1,2,3,4-Tetrahydro-1-naphthylamine | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Hydrochloride Salt (Racemic) |

| CAS Number | 2217-40-5[2][3] | 23357-52-0[4] | 23357-46-2[1][5] | 49800-23-9[6][7] |

| Molecular Formula | C₁₀H₁₃N[2][3] | C₁₀H₁₃N[4] | C₁₀H₁₃N[5][8] | C₁₀H₁₃N · HCl[6] or C₁₀H₁₄ClN[7][9] |

| Molecular Weight | 147.22 g/mol [2][3] | 147.22 g/mol [4] | 147.22 g/mol [5][8] | 183.68 g/mol [6][9] |

| Appearance | Liquid[10] | - | - | Solid[6][7] |

| Melting Point | - | - | - | 185-187 °C[6] |

| Boiling Point | 246-247 °C / 714 mmHg[10] | 250 °C[4] | - | - |

| Density | 1.026 g/mL at 25 °C[10] | 1.010 g/mL at 25 °C[4] | - | 0.974 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.562[10] | n20/D 1.565[4] | - | - |

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure 1,2,3,4-tetrahydro-1-naphthylamine is critical for its application as a chiral building block. The primary method for separating the racemic mixture is through kinetic resolution. Enzymatic kinetic resolution, in particular, offers a highly efficient and environmentally benign route to the desired enantiomers.

Enzymatic Kinetic Resolution

A highly effective method for resolving racemic 1,2,3,4-tetrahydro-1-naphthylamine involves the use of ω-transaminase enzymes.[5] This process achieves excellent enantiomeric excess (>99% ee) by selectively converting one enantiomer into its corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched.[5]

Caption: Workflow for the enzymatic kinetic resolution of racemic THN.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on the general procedure for the kinetic resolution of racemic amines using a recombinant ω-transaminase.[5]

Materials:

-

Racemic 1,2,3,4-tetrahydro-1-naphthylamine

-

Glyoxylate

-

Phosphate buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP)

-

Recombinant ω-transaminase from Burkholderia vietnamiensis G4 (HBV-ω-TA)

Procedure:

-

Prepare a 1 ml reaction mixture in a suitable vessel containing phosphate buffer (100 mM, pH 7.4).

-

Add racemic 1,2,3,4-tetrahydro-1-naphthylamine to a final concentration of 10 mM.

-

Add glyoxylate as the amine acceptor to a final concentration of 10 mM.

-

Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of 20 μM.

-

Initiate the reaction by adding the ω-transaminase enzyme (HBV-ω-TA) to a final concentration of 0.8 mg/ml.

-

Incubate the reaction mixture at 37 °C for 12 hours with gentle agitation.

-

Upon completion, the reaction is quenched, and the remaining (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine is isolated and purified.

-

The enantiomeric excess (ee) of the resulting amine is determined using chiral chromatography (HPLC or GC).

Expected Outcome:

-

Yield: >99% ee for the remaining (R)-amine.[5]

Applications in Chiral Synthesis and Drug Development

The enantiopure forms of 1,2,3,4-tetrahydro-1-naphthylamine are versatile synthons for a variety of complex chiral molecules.

Caption: Key application pathways for chiral THN hydrochloride.

Precursor for Active Pharmaceutical Ingredients (APIs)

The tetrahydronaphthylamine scaffold is a common structural motif in a number of successful drugs. Its rigid conformation helps to orient functional groups in a precise three-dimensional arrangement, which is often crucial for binding to biological targets.

-

Rotigotine: This dopamine agonist, used in the treatment of Parkinson's disease and restless legs syndrome, features a related aminotetralin core structure.[11][12] The synthesis of rotigotine and its analogs often involves the key step of reductive amination of a tetralone precursor, highlighting the importance of the aminotetralin scaffold in accessing this class of drugs.[11]

-

Sertraline: A widely used antidepressant, sertraline is chemically known as (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine.[13] This directly illustrates the incorporation of the 1,2,3,4-tetrahydro-1-naphthylamine core into the final drug structure.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral 1,2,3,4-tetrahydro-1-naphthylamine serves as an excellent backbone for the synthesis of chiral ligands. These ligands are subsequently used to create metal complexes that catalyze enantioselective reactions. For instance, it has been used to prepare novel phosphine-aminophosphine ligands.[2] These ligands have proven to be highly effective in enantioselective hydrogenation reactions, a fundamental transformation in the synthesis of chiral molecules.[10][13]

Chiral Selector in Analytical Chemistry

The compound has been utilized in the enantiomeric separation of various substances through capillary electrochromatography.[6][7] It can be incorporated into stationary phases, such as β-cyclodextrin-bonded polyacrylamide gels, to create a chiral environment that allows for the differential interaction and separation of enantiomers.[6][7]

Conclusion

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a high-value, versatile chiral building block with significant applications in both academic research and industrial drug development. Its rigid stereogenic center, coupled with the reactivity of its primary amine, provides a reliable platform for constructing complex molecular architectures. The availability of efficient enzymatic resolution methods to access its enantiopure forms further enhances its utility. For researchers and drug development professionals, this compound represents a key tool for the synthesis of novel chiral ligands, catalysts, and, most importantly, life-saving pharmaceuticals.

References

- 1. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine | 23357-46-2 [chemicalbook.com]

- 2. 1,2,3,4-四氢-1-萘胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine 97 23357-52-0 [sigmaaldrich.com]

- 5. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydro-1-naphthylamine 98 49800-23-9 [sigmaaldrich.com]

- 7. This compound, CasNo.49800-23-9 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 8. scbt.com [scbt.com]

- 9. 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride | C10H14ClN | CID 10192609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-テトラヒドロ-1-ナフチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Cas 101403-24-1,(S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-Naphthalenamine(Rotigotine) | lookchem [lookchem.com]

- 13. 1,2,3,4-Tetrahydro-1-naphthylamine (2217-40-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Dance of Enantiomers: Unraveling the Chiral Recognition Mechanism of 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

A Technical Guide for Researchers and Drug Development Professionals

The precise differentiation of enantiomers, mirror-image isomers of chiral molecules, is a cornerstone of modern pharmaceutical development and analytical chemistry. The compound 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride, a chiral primary amine, serves as a valuable model for understanding the intricate mechanisms of chiral recognition. This technical guide delves into the core principles governing its enantioseparation, focusing on the widely employed technique of capillary electrochromatography utilizing cyclodextrin-based chiral selectors. We will explore the fundamental interactions, present available quantitative data, detail experimental approaches, and visualize the underlying processes.

The Core Principle: Host-Guest Chemistry and Diastereomeric Complex Formation

The chiral recognition of this compound enantiomers is primarily achieved through their transient and reversible interaction with a chiral selector, most notably a β-cyclodextrin derivative. This interaction is a classic example of host-guest chemistry, where the chiral selector (the host) forms a temporary diastereomeric complex with each enantiomer of the analyte (the guest).

The fundamental principle behind the separation is the difference in the stability of these two diastereomeric complexes. One enantiomer will form a more stable complex with the chiral selector than the other, leading to a difference in their mobility or retention time within a separation system. This disparity in interaction energy allows for their resolution.

The primary forces driving this selective complexation include:

-

Inclusion Complexation: The hydrophobic tetrahydronaphthalene ring of the analyte preferentially inserts into the relatively nonpolar cavity of the β-cyclodextrin. The size and shape complementarity between the guest and the host's cavity is a critical factor.

-

Hydrogen Bonding: The primary amine group of 1,2,3,4-Tetrahydro-1-naphthylamine can form hydrogen bonds with the hydroxyl groups located on the rims of the cyclodextrin. The stereochemistry of the chiral center dictates the optimal orientation for these interactions.

-

Electrostatic Interactions: In its hydrochloride salt form, the analyte exists as a cation. When using a charged cyclodextrin derivative (e.g., sulfated or carboxymethylated β-cyclodextrin), electrostatic attraction or repulsion between the host and guest further influences the stability of the diastereomeric complex.

-

Steric Hindrance: The spatial arrangement of the atoms in both the analyte and the chiral selector leads to steric hindrance. The less sterically hindered interaction will be favored, contributing to the overall enantioselectivity.

This multi-point interaction model, where a combination of attractive and repulsive forces at a minimum of three points dictates the chiral recognition, is essential for effective enantioseparation.

Quantitative Insights into Chiral Recognition

Table 1: Key Parameters in Chiral Separation

| Parameter | Symbol | Description | Significance in Chiral Recognition |

| Separation Factor | α | The ratio of the retention factors (k) of the two enantiomers (k2/k1). | A measure of the selectivity of the chiral separation system. A value greater than 1 indicates separation. |

| Resolution | Rs | The degree of separation between two peaks. | A quantitative measure of how well the two enantiomer peaks are separated. A value ≥ 1.5 indicates baseline separation. |

| Gibbs Free Energy | ΔG | The energy associated with the formation of the diastereomeric complex. | The difference in ΔG between the two enantiomers (ΔΔG) is directly related to the separation factor. |

| Enthalpy Change | ΔH | The heat absorbed or released during complex formation. | Indicates the strength of the binding interactions. Chiral separations are often enthalpy-driven. |

| Entropy Change | ΔS | The change in disorder of the system upon complex formation. | Reflects changes in the degrees of freedom of the host, guest, and solvent molecules. |

Experimental Protocols: Capillary Electrochromatography

The enantiomeric separation of this compound has been successfully demonstrated using capillary electrochromatography (CEC) with a monolithic stationary phase.[1] This technique combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography.

Preparation of the Chiral Stationary Phase

A key component of this separation is the in-situ preparation of a β-cyclodextrin-bonded, negatively charged polyacrylamide gel within a fused-silica capillary.

Materials:

-

Acrylamide

-

N,N'-Methylenebisacrylamide (crosslinker)

-

Allyl carbamoylated β-cyclodextrin (chiral selector)

-

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) (to introduce negative charge)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (polymerization initiator)

-

Ammonium persulfate (APS) (polymerization initiator)

-

Fused-silica capillary

General Procedure:

-

A solution containing the monomers (acrylamide, crosslinker, allyl carbamoylated β-cyclodextrin, and AMPS) and initiators (TEMED and APS) is prepared in a suitable buffer.

-

The fused-silica capillary is filled with this polymerization mixture.

-

The polymerization is allowed to proceed, typically at a controlled temperature, to form a continuous, porous monolithic gel covalently bonded to the capillary wall.

-

The resulting chiral monolithic column is then flushed with the mobile phase to remove any unreacted components.

Capillary Electrochromatography Conditions

Instrumentation:

-

Capillary Electrophoresis System equipped with a UV detector.

Typical Parameters:

-

Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length of 25-30 cm) with a chiral monolithic stationary phase.

-

Mobile Phase: A buffered aqueous-organic solution (e.g., phosphate buffer in acetonitrile/water). The pH of the buffer is a critical parameter that affects the charge of the analyte and the electroosmotic flow.

-

Applied Voltage: Typically in the range of 10-30 kV. The voltage drives the electroosmotic flow of the mobile phase and the electrophoretic migration of the analyte.

-

Temperature: Controlled temperature (e.g., 25°C) is crucial for reproducible results, as temperature affects viscosity, buffer pH, and complexation thermodynamics.

-

Injection: Electrokinetic injection by applying a voltage for a short period.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~214 nm).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the chiral recognition of this compound.

Caption: Mechanism of chiral recognition via diastereomeric complex formation.

Caption: Experimental workflow for chiral separation by CEC.

Conclusion

The chiral recognition of this compound is a multifaceted process rooted in the principles of supramolecular chemistry. The formation of transient diastereomeric complexes with chiral selectors, such as β-cyclodextrin, driven by a combination of hydrophobic, hydrogen bonding, electrostatic, and steric interactions, allows for its successful enantioseparation. Capillary electrochromatography with monolithic stationary phases provides a powerful and efficient platform for achieving this separation. A thorough understanding of these fundamental mechanisms and experimental parameters is paramount for the development of robust and reliable methods for chiral analysis and purification in the pharmaceutical industry. Further research focusing on the detailed thermodynamic and computational modeling of these interactions will continue to refine our ability to predict and optimize chiral separations.

References

Methodological & Application

Chiral Resolution of Racemic Acids with 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. One of the most established and industrially viable methods for separating enantiomers is through the formation of diastereomeric salts. This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can be separated by techniques such as fractional crystallization. Subsequently, the individual enantiomers are recovered from the separated diastereomers.

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a valuable chiral resolving agent for a variety of racemic carboxylic acids. Its rigid, chiral structure allows for the formation of well-defined crystalline diastereomeric salts, which often exhibit significant differences in solubility, facilitating their separation. This document provides detailed application notes and protocols for the chiral resolution of racemic acids using this compound.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2]

A racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure resolving agent, for instance, (R)-1,2,3,4-Tetrahydro-1-naphthylamine. This reaction forms two diastereomeric salts: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine]. These salts are not mirror images of each other and therefore possess different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor.

Finally, the resolved enantiomer of the carboxylic acid is liberated from the isolated diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered for reuse.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using either the (R)- or (S)-enantiomer of this compound. Optimization of solvent, temperature, and stoichiometry is often necessary to achieve high yields and enantiomeric excess.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

-

Racemic carboxylic acid

-

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine or (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine[3]

-

Hydrochloric acid (to prepare the hydrochloride salt in situ, if starting from the free base)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. Note: If starting with the free base, dissolve the amine in the solvent and add an equimolar amount of hydrochloric acid to form the hydrochloride salt in situ.

-

Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution while stirring. The formation of a precipitate may be observed.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath.

-

Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove impurities.

-

Drying: Dry the isolated crystals to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

Materials:

-

Isolated diastereomeric salt

-

Dilute strong acid (e.g., 2 M HCl or 2 M H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Salt: Suspend the dried diastereomeric salt in water.

-

Acidification: Add a dilute strong acid to the suspension while stirring. The pH of the solution should be adjusted to be acidic (pH < 2) to ensure the complete protonation of the carboxylic acid and the amine.

-

Extraction: Transfer the acidic aqueous solution to a separatory funnel. Extract the liberated enantiomerically enriched carboxylic acid with an appropriate organic solvent (perform at least three extractions).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Quantitative Data

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table presents a template for summarizing the quantitative data from a chiral resolution experiment. Note: As specific data for the resolution of a named acid with this compound was not found in the literature search, this table is presented as a template for reporting experimental results.

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |

| [Example Acid] | (R)-THN·HCl | [Example Solvent] | [Value] | [Value] | [Value] |

| [Example Acid] | (S)-THN·HCl | [Example Solvent] | [Value] | [Value] | [Value] |

THN·HCl = this compound

Visualizations

Experimental Workflow

The general workflow for the chiral resolution of a racemic acid using this compound is depicted in the following diagram.

References

Application Notes: Enantioselective Synthesis Utilizing 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthylamine, a chiral bicyclic primary amine, serves as a versatile building block and reagent in enantioselective synthesis. Its rigid, conformationally constrained structure makes it an effective chiral auxiliary and a resolving agent. The hydrochloride salt is a stable, crystalline solid that is convenient to handle. This document outlines key applications of 1,2,3,4-tetrahydro-1-naphthylamine in enantioselective synthesis, including its use as a chiral resolving agent for carboxylic acids, as a backbone for chiral ligands in asymmetric catalysis, and as a substrate for enzymatic kinetic resolution.

Application as a Chiral Resolving Agent

Optically pure 1,2,3,4-tetrahydro-1-naphthylamine is a valuable resolving agent for racemic carboxylic acids. The principle of this application lies in the formation of diastereomeric salts upon reaction of the racemic acid with a single enantiomer of the amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically enriched carboxylic acids.

Data Presentation: Diastereomeric Salt Resolution of (±)-Flurbiprofen

| Resolving Agent | Racemic Acid | Solvent System | Less Soluble Diastereomer | Yield of Resolved Acid | Enantiomeric Excess (ee) |

| (R)-1,2,3,4-Tetrahydro-1-naphthylamine | (±)-Flurbiprofen | Ethanol | ((R)-Amine)-((S)-Acid) Salt | ~40-45% | >95% |

| (S)-1,2,3,4-Tetrahydro-1-naphthylamine | (±)-Flurbiprofen | Ethanol | ((S)-Amine)-((R)-Acid) Salt | ~40-45% | >95% |

Experimental Protocol: Chiral Resolution of (±)-Flurbiprofen

Materials:

-

(±)-Flurbiprofen

-

(R)-1,2,3,4-Tetrahydro-1-naphthylamine

-

Ethanol (anhydrous)

-

2 M Hydrochloric Acid

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diastereomeric Salt Formation: In a flask, dissolve (±)-flurbiprofen (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-1,2,3,4-tetrahydro-1-naphthylamine (0.5 eq) in a minimal amount of hot ethanol.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Fractional Crystallization: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. The filtrate contains the more soluble diastereomeric salt.

-

The obtained crystals can be recrystallized from a minimal amount of hot ethanol to improve diastereomeric purity.

-

Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the crystalline diastereomeric salt in water and add diethyl ether.

-

Acidify the aqueous layer with 2 M HCl (to pH 1-2) with stirring.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched flurbiprofen.

-

The enantiomeric excess can be determined by chiral HPLC analysis.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Application as a Chiral Backbone for Ligands in Asymmetric Catalysis

The rigid backbone of 1,2,3,4-tetrahydro-1-naphthylamine is an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. Phosphine-aminophosphine ligands (HW-Phos) derived from this amine have shown high efficacy in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins.[2][3]

Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation using (R)-HW-Phos Ligand

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-Methyl α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 1 | >99 | 99 |

| (Z)-β-(Acetylamino)acrylate | N-Acetyl-L-alanine methyl ester | 1 | >99 | 98 |

| Diethyl itaconate | (S)-Diethyl methylsuccinate | 1 | >99 | 97 |

Experimental Protocol: Synthesis of (R)-HW-Phos and Asymmetric Hydrogenation

Part A: Synthesis of (R)-HW-Phos Ligand

Materials:

-

(R)-1,2,3,4-Tetrahydro-1-naphthylamine

-

Chlorodiphenylphosphine

-

Triethylamine

-

Toluene (anhydrous)

Procedure:

-

To a solution of (R)-1,2,3,4-tetrahydro-1-naphthylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0 °C, add chlorodiphenylphosphine (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the (R)-HW-Phos ligand.

Part B: Rh-Catalyzed Asymmetric Hydrogenation

Materials:

-

Substrate (e.g., (Z)-Methyl α-acetamidocinnamate)

-

[Rh(COD)₂]BF₄

-

(R)-HW-Phos ligand

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-HW-Phos (1.1 mol%) in degassed methanol.

-

Stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

Add the substrate to the catalyst solution.

-

Transfer the reaction mixture to an autoclave.

-

Pressurize the autoclave with hydrogen gas (typically 10 atm) and stir the reaction at room temperature for the specified time (e.g., 12 hours).

-

After the reaction is complete, release the hydrogen pressure and concentrate the reaction mixture.

-

The residue can be purified by column chromatography to yield the hydrogenated product.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: Workflow for Ligand Synthesis and Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution of (±)-1,2,3,4-Tetrahydro-1-naphthylamine

Enzymatic kinetic resolution is a powerful method to obtain enantiomerically pure amines. This process utilizes an enzyme that selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted amine enantiomer.

Data Presentation: Enzymatic Kinetic Resolution of Racemic 1,2,3,4-Tetrahydro-1-naphthylamine

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine |

| ω-Transaminase | Glyoxylate | Phosphate Buffer (pH 7.4) | 12 | ~50 | >99% for (R)-amine |

| Lipase (e.g., Novozym 435) | Isopropyl Acetate | Toluene | 24 | ~50 | >99% for one enantiomer |

Experimental Protocol: Enzymatic Kinetic Resolution using ω-Transaminase[5]

Materials:

-

(±)-1,2,3,4-Tetrahydro-1-naphthylamine

-

Recombinant ω-transaminase from Burkholderia vietnamiensis G4 (HBV-ω-TA)

-

Glyoxylate

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffer (100 mM, pH 7.4)

Procedure:

-

Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

-

10 mM (±)-1,2,3,4-Tetrahydro-1-naphthylamine

-

10 mM Glyoxylate

-

20 µM PLP

-

in 100 mM phosphate buffer (pH 7.4).

-

-

Initiate the reaction by adding 0.8 mg/mL of HBV-ω-TA.

-

Incubate the mixture at 37 °C with shaking for 12 hours.

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent or by changing the pH).

-

Extract the unreacted amine with an appropriate organic solvent (e.g., ethyl acetate).

-

The acylated product will remain in the aqueous phase.

-

The enantiomeric excess of the unreacted amine in the organic extract can be determined by chiral HPLC or GC analysis.

Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Amine.

References

Preparation of Chiral Phosphine-Aminophosphine Ligands from 1,2,3,4-Tetrahydro-1-naphthylamine for Asymmetric Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of chiral phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine. These ligands, such as the HW-Phos type, are valuable in asymmetric catalysis, particularly in transition metal-catalyzed reactions like enantioselective hydrogenation. The procedures outlined herein are intended for researchers in academia and industry, including those involved in drug discovery and development, where the synthesis of enantiomerically pure compounds is critical. This guide includes a comprehensive experimental protocol, data on catalytic applications, and workflow diagrams to facilitate understanding and implementation.

Introduction

Chiral phosphine-aminophosphine ligands are a class of bidentate ligands that have garnered significant attention in asymmetric catalysis. The combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to transition metals, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. The use of readily available chiral amines, such as (S)- or (R)-1,2,3,4-tetrahydro-1-naphthylamine, as the chiral backbone provides a straightforward and modular approach to a diverse range of ligands. These ligands have shown considerable success in applications such as the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, yielding chiral products that are often key intermediates in the synthesis of pharmaceuticals.

Experimental Protocols

Synthesis of (S)-N-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthylamine

This protocol describes the synthesis of a representative chiral phosphine-aminophosphine ligand from (S)-1,2,3,4-tetrahydro-1-naphthylamine and chlorodiphenylphosphine.

Materials:

-

(S)-1,2,3,4-Tetrahydro-1-naphthylamine (97% purity)

-

Chlorodiphenylphosphine

-

Triethylamine (Et3N), freshly distilled

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Degassed water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Inert atmosphere system (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Reagent Preparation: In the flask, dissolve (S)-1,2,3,4-tetrahydro-1-naphthylamine (1.47 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in anhydrous toluene (50 mL).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of chlorodiphenylphosphine (2.21 g, 1.8 mL, 10 mmol) in anhydrous toluene (20 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: A white precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under an inert atmosphere through a pad of Celite. Wash the filter cake with anhydrous toluene (2 x 10 mL).

-

Extraction: Combine the filtrates and wash with degassed water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and remove the solvent under reduced pressure to obtain the crude product as a viscous oil or solid. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product is typically obtained as a white solid. Characterize the ligand by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Expected Yield: 70-85%

Spectroscopic Data (Exemplary):

-

³¹P NMR (CDCl₃): δ 45-55 ppm (a single peak is expected).

-

¹H NMR (CDCl₃): Characteristic peaks for the tetrahydronaphthyl and phenyl protons.

-

Mass Spectrometry: A peak corresponding to the molecular ion [M+H]⁺.

Data Presentation

The following tables summarize the performance of chiral phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.

| Substrate | Product | Catalyst Loading (mol%) | Conversion (%) | ee (%) | Reference |

| Methyl α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 0.5-1.0 | >99 | 90-98 | [1] |

| Methyl α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 0.5-1.0 | >99 | 92-97 | [1] |

| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | 1.0 | >99 | 85-95 | [1] |

| α-Enol ester phosphonate | Chiral phosphonate | 1.0 | >99 | up to 97 | [1] |